1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride
Description
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Properties
Molecular Formula |
C9H15ClN2S |
|---|---|
Molecular Weight |
218.75 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)5-9(10)3-2-4-9;/h6H,2-5,10H2,1H3;1H |
InChI Key |
KMEAPXZFKARYSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC2(CCC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with cyclobutanamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Reactivity of the Amine Group
The primary amine group (-NH₂) undergoes characteristic reactions under controlled conditions:
Thiazole Ring Reactivity
The 4-methylthiazole moiety participates in electrophilic and nucleophilic processes:
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the thiazole ring. Product stability depends on reaction time (optimized at 2h).
-
Halogenation : Br₂ in CCl₄ yields 5-bromo-4-methylthiazole derivatives. Excess bromine causes ring degradation.
Nucleophilic Aromatic Substitution
Limited activity due to electron-donating methyl group at C4. Requires strong nucleophiles (e.g., NaN₃/DMF, 100°C) for substitution at C2 or C5.
Cyclobutane Ring Modifications
The strained cyclobutane ring enables unique transformations:
| Reaction | Conditions | Outcome | Mechanistic Notes |
|---|---|---|---|
| Ring-expansion | Rh₂(OAc)₄, CO (1 atm), 80°C, 24h | Cyclopentanone analog | Catalytic carbonylation; 30-40% yield |
| Photochemical [2+2] opening | UV light (254 nm), benzene | Bicyclic thiazole-alkene adduct | Radical-mediated process; low selectivity |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Coupling Type | Catalyst System | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | Biaryl-thiazole hybrids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl halides | N-Arylated derivatives |
Stability Under Physiological Conditions
In simulated biological environments (pH 7.4, 37°C):
Scientific Research Applications
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride is unique due to its specific combination of a thiazole ring and a cyclobutanamine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Biological Activity
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride, also known as 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, synthesis, pharmacological properties, and safety profile based on diverse scientific literature.
The molecular formula of this compound is with a molecular weight of 168.26 g/mol. It features a cyclobutane ring substituted with a thiazole group, which is known for enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit antimicrobial effects. A study demonstrated that derivatives of thiazole showed significant activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .
Anticancer Activity
Thiazole-containing compounds have been investigated for their anticancer properties. In vitro studies suggest that they can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . For instance, similar compounds have shown efficacy against breast cancer cell lines, emphasizing the potential of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride in oncology .
Neuroprotective Effects
Recent studies have proposed that thiazole derivatives may offer neuroprotective benefits. They potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Study on Antimicrobial Activity
In a comparative study of various thiazole derivatives, 1-(4-methylthiazole) derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for many standard antibiotics. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .
Study on Anticancer Properties
A preclinical study assessed the effects of thiazole derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the need for further investigation into the specific mechanisms involved and the potential for clinical applications .
Safety Profile
Despite its promising biological activities, safety data indicate that 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride poses certain hazards. It is classified under several hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H318 (causes serious eye damage). Therefore, appropriate safety measures should be implemented when handling this compound .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride, and what methodological considerations are critical for reproducibility?
Answer: The compound can be synthesized via multi-step pathways involving cyclobutane ring formation and thiazole functionalization. Key steps include:
- Cyclobutanamine precursor synthesis : Cyclobutanone derivatives can be converted to cyclobutanamine via reductive amination or Strecker synthesis.
- Thiazole coupling : The 4-methylthiazole moiety is introduced using nucleophilic substitution or cross-coupling reactions. For example, describes refluxing 2-aminothiazol-4(5H)-one derivatives with carboxylic acid derivatives in acetic acid (Method a) or thiourea/arylthiourea with chloroacetic acid (Method b) to form thiazole intermediates .
- Hydrochloride salt formation : The free base is treated with HCl in anhydrous conditions to improve stability and crystallinity.
Q. Critical considerations :
- Reaction time and temperature : Reflux durations (3–5 hours) and temperatures must be tightly controlled to avoid side reactions (e.g., over-alkylation) .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity, as noted in for analogous thiazolylmethylamine derivatives .
Q. How should researchers characterize the compound’s structural and physicochemical properties to confirm identity and purity?
Answer: A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the cyclobutane ring geometry and thiazole-methyl group integration. For example, uses NMR to resolve substituent positions in thiazole-amine derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHClNS for the hydrochloride salt).
- X-ray crystallography : Single-crystal analysis, as applied in for related thiadiazolylurea structures, can resolve stereochemical ambiguities .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydrate/solvate content, critical for reproducibility in biological assays.
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activity data for this compound and its derivatives?
Answer: Contradictions often arise from variability in assay conditions or impurities. Methodological solutions include:
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with systematic modifications (e.g., replacing the cyclobutane with a cyclohexane ring or altering the thiazole substituents). highlights how modifying thiazole substituents affects activity in indole-carboxylic acid derivatives .
- Standardized bioassays : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests) to cross-validate results.
- Impurity profiling : LC-MS or HPLC-UV (as in ) identifies trace byproducts that may interfere with activity .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) properties while retaining target affinity?
Answer:
- Molecular docking : Predict binding modes to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Adjust the cyclobutane ring’s steric bulk to balance affinity and metabolic stability.
- ADMET prediction : Tools like SwissADME estimate solubility, CYP450 interactions, and blood-brain barrier permeability. For instance, the methyl-thiazole group may enhance solubility but reduce metabolic half-life, requiring iterative optimization .
- Free-energy perturbation (FEP) : Quantifies the impact of structural changes (e.g., replacing the cyclobutane with a spirocyclic system) on binding energy.
Q. What experimental and computational approaches resolve regioselectivity challenges during thiazole functionalization?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., dimethylamino in ) to control substitution positions on the thiazole ring .
- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys (mentioned in ) propose routes favoring C-2 or C-5 functionalization based on electronic effects .
- Kinetic vs. thermodynamic control : Adjust reaction conditions (e.g., temperature, solvent polarity) to favor desired intermediates. For example, ’s reflux in acetic acid promotes kinetic control for specific adducts .
Q. How can researchers mitigate stability issues (e.g., hydrolysis) in aqueous or biological matrices?
Answer:
- pH optimization : Buffers (pH 6–7) minimize hydrolysis of the cyclobutane-amine bond.
- Lyophilization : Store the hydrochloride salt as a lyophilized powder to prevent hydrate formation, as noted in for similar amine hydrochlorides .
- Prodrug design : Modify the amine group with acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) to enhance stability in storage.
Q. What are the best practices for validating target engagement in cellular models, given potential off-target effects?
Answer:
- Chemical proteomics : Use photoaffinity probes (e.g., incorporating an alkyne handle) for pull-down assays coupled with MS identification .
- CRISPR-Cas9 knockouts : Confirm activity loss in target gene-deleted cell lines.
- Dose-response profiling : EC values should align across biochemical and cellular assays; discrepancies suggest off-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
